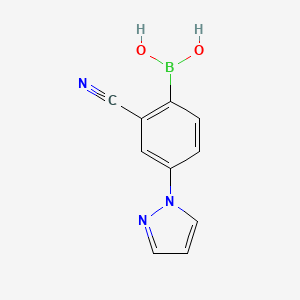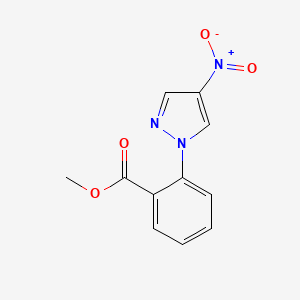
3,3-Di-tert-butyl-2-chlorooxaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is a specialized organic compound featuring a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained ring structure and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of an imine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes, sulfides, and amines.
Amination: It can transfer nitrogen atoms to nucleophiles, including carbon and sulfur nucleophiles.
Cycloaddition: It participates in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): For oxidation reactions.
Transition metal catalysts: For facilitating cycloaddition and other complex transformations.
Major Products Formed
The major products formed from reactions involving oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- include epoxides, amines, and various heterocyclic compounds, depending on the specific reaction conditions and substrates used .
科学研究应用
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate these transfer reactions. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atom depending on the steric and electronic properties of the substituents .
相似化合物的比较
Similar Compounds
N-Sulfonyl oxaziridines:
N-Alkyl oxaziridines: These compounds have smaller substituents on the nitrogen atom and are used for similar applications but with different reactivity profiles.
Uniqueness
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The bulky tert-butyl groups influence the steric and electronic properties, making it a valuable reagent for selective transformations .
属性
CAS 编号 |
101515-65-5 |
|---|---|
分子式 |
C9H18ClNO |
分子量 |
191.70 g/mol |
IUPAC 名称 |
3,3-ditert-butyl-2-chlorooxaziridine |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(8(4,5)6)11(10)12-9/h1-6H3 |
InChI 键 |
CZKMOVWVFHPGJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(N(O1)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


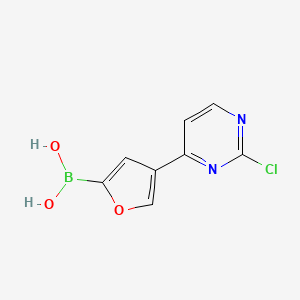
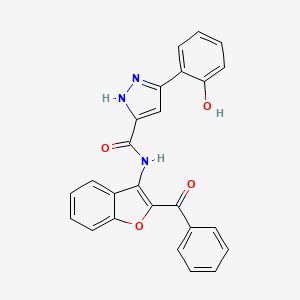
![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
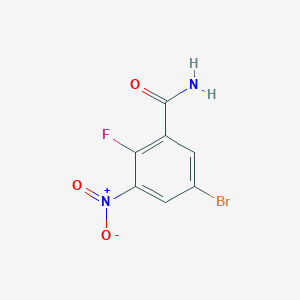

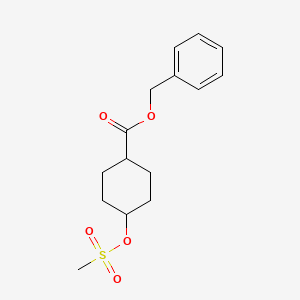

![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
